molecular formula C21H28FNO2 B2548560 3-(2-fluorophenyl)-N-[(2-methoxyadamantan-2-yl)methyl]propanamide CAS No. 1798039-74-3

3-(2-fluorophenyl)-N-[(2-methoxyadamantan-2-yl)methyl]propanamide

Cat. No.: B2548560
CAS No.: 1798039-74-3
M. Wt: 345.458
InChI Key: WNRUDBBNJUCWOY-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-N-[(2-methoxyadamantan-2-yl)methyl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-N-[(2-methoxyadamantan-2-yl)methyl]propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the fluorophenyl intermediate and the subsequent coupling with the adamantane derivative. Common reagents used in these reactions include fluorobenzene derivatives, adamantane-based compounds, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-N-[(2-methoxyadamantan-2-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the fluorophenyl ring.

Scientific Research Applications

3-(2-fluorophenyl)-N-[(2-methoxyadamantan-2-yl)methyl]propanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-N-[(2-methoxyadamantan-2-yl)methyl]propanamide involves its interaction with specific molecular targets. The fluorophenyl group may facilitate binding to certain receptors or enzymes, while the adamantane moiety can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-fluorophenyl)-N-[(2-methoxyadamantan-2-yl)methyl]propanamide stands out due to its unique combination of a fluorophenyl group and an adamantane derivative. This combination imparts distinct chemical properties, such as enhanced stability and potential for diverse chemical modifications, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(2-fluorophenyl)-N-[(2-methoxy-2-adamantyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28FNO2/c1-25-21(17-9-14-8-15(11-17)12-18(21)10-14)13-23-20(24)7-6-16-4-2-3-5-19(16)22/h2-5,14-15,17-18H,6-13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRUDBBNJUCWOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2CC3CC(C2)CC1C3)CNC(=O)CCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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